1,7-Dihydroxy-ginkgolide A
Overview
Description
1,7-Dihydroxy-ginkgolide A, also known as Ginkgolide C, is a compound with the empirical formula C20H24O11 and a molecular weight of 440.40 . It is a flavone first extracted from Ginkgo Biloba.
Synthesis Analysis
The biosynthetic pathway of ginkgolides involves at least 11 kinds of enzymes that have been cloned from Ginkgo biloba L., which catalyze the formation of ginkgolides via a series of reactions . The ginkgolides biosynthetic pathway can be described in three major stages: (1) The plastid MEP pathway providing universal isoprenoid precursors; (2) the condensing steps producing direct precursors; and (3) the ensuing modifying procedures yielding ginkgolides .Molecular Structure Analysis
The molecular structure of 1,7-Dihydroxy-ginkgolide A is characterized by its molecular formula C20H24O11 and molecular weight 440.4 g/mol .Chemical Reactions Analysis
The key step in the synthesis of ginkgolide A involves the reaction of the a-epoxy-acetate with the lithium enolate of methyl propionate to give the compounds .Physical And Chemical Properties Analysis
1,7-Dihydroxy-ginkgolide A has a molecular weight of 440.40 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Platelet-Activating Factor (PAF) Receptor Antagonism
Ginkgolides have been identified as potent antagonists of the PAF receptor, which plays a significant role in inflammatory and thrombotic processes. Research into ginkgolide derivatives, including modifications at the 7-position, has shown variations in PAF receptor antagonistic activity, underscoring the critical importance of specific structural features for their biological activity (Vogensen et al., 2003).
Glycine Receptor Antagonism
Ginkgolides have been demonstrated to be potent and selective antagonists of the inhibitory glycine receptor, a ligand-gated ion channel. Structure-activity relationship studies on a variety of ginkgolide derivatives have contributed to understanding the molecular basis of this antagonism, with ginkgolide C identified as the most potent ligand (Jaracz et al., 2004).
Antioxidant Effects and Neuroprotection
Ginkgolides, including 1,7-Dihydroxy-ginkgolide A, exhibit significant antioxidant effects and provide neuroprotection against oxidative stress-induced damage. These effects have been attributed to the activation of the Akt/Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response. Specifically, ginkgolides have shown protective effects against cerebral ischemia injury by upregulating the expression of antioxidant proteins (Liu et al., 2019).
Metabolic Profile and Pharmacological Mechanisms
The metabolic profile of ginkgolide B, closely related to 1,7-Dihydroxy-ginkgolide A, has been extensively studied, revealing numerous phase I and phase II metabolites. These studies provide valuable insights into the pharmacological mechanisms and potential therapeutic applications of ginkgolides (Zhang et al., 2022).
Angiogenesis and Ischemic Stroke Therapy
Research into ginkgolide K, another derivative, has shown its potential to promote angiogenesis in ischemic stroke models. This effect is mediated through the JAK2/STAT3 pathway, highlighting the therapeutic potential of ginkgolides in enhancing angiogenesis following ischemic events (Chen et al., 2018).
Cardioprotection and Endoplasmic Reticulum Stress
Ginkgolides have been shown to protect against myocardial ischemia-reperfusion injury by inhibiting endoplasmic reticulum stress. This cardioprotective effect involves the modulation of key proteins involved in the stress response, demonstrating the potential of ginkgolides in the treatment of cardiovascular diseases (Wang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O11/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,21-23,27H,1-4H3/t5-,6-,7+,8-,9+,10-,11+,15+,17+,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOGMTLMADGEOQ-PYLUGNSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5[C@]3([C@@H]2O)[C@@]6([C@@H]([C@H]5O)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dihydroxy-ginkgolide A | |
CAS RN |
15291-76-6 | |
Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-2,4,7b,11-tetrahydroxy-8-methyl-, (1S,2R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11R,11aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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